molecular formula C26H22FNO3 B5541984 N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide

Cat. No.: B5541984
M. Wt: 415.5 g/mol
InChI Key: IDGNDNRADBPGEI-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluorobenzylamine with 4-methoxybenzaldehyde to form an imine intermediate, which is then reduced to the corresponding amine. This amine is subsequently reacted with 2-naphthalen-2-yloxyacetyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing more efficient catalysts and optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-methoxy-5-((phenylamino)methyl)phenol

Uniqueness

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-N-(4-methoxyphenyl)-2-naphthalen-2-yloxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FNO3/c1-30-24-14-11-23(12-15-24)28(17-19-6-9-22(27)10-7-19)26(29)18-31-25-13-8-20-4-2-3-5-21(20)16-25/h2-16H,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDGNDNRADBPGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC2=CC=C(C=C2)F)C(=O)COC3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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